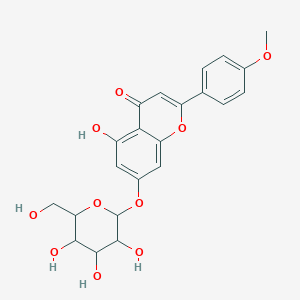![molecular formula C32H60O9Sr B12105852 strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate” is a complex chemical entity that combines strontium with a polyether and a ketone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the polyether chain. The polyether, 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane, can be synthesized through the reaction of methoxyethanol with ethylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C and pressures of 1-2 atm.
The ketone derivative, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with an appropriate aldehyde. This reaction requires a strong base, such as sodium hydroxide, and is typically carried out at room temperature.
The final step involves the coordination of strontium ions with the polyether and the ketone derivative. This can be achieved by mixing an aqueous solution of strontium chloride with the polyether and ketone in an organic solvent, such as ethanol. The reaction mixture is then stirred at room temperature for several hours to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors could be employed to handle the polyether synthesis, while batch reactors might be used for the aldol condensation and final complexation steps. The use of automated systems and precise control of reaction conditions would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The polyether chain can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group in the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the polyether chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, with reactions typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions, often requiring the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. Its polyether chain provides flexibility and multiple coordination sites, making it suitable for creating stable and soluble metal complexes.
Biology
In biological research, the compound’s ability to form complexes with metal ions could be exploited for imaging or therapeutic purposes. For example, strontium complexes are being investigated for their potential in bone imaging and treatment due to strontium’s similarity to calcium.
Medicine
The compound’s potential medicinal applications include its use as a drug delivery vehicle. The polyether chain can be modified to attach various drug molecules, while the strontium complex can enhance the compound’s bioavailability and targeting capabilities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that require specific metal ion coordination properties. Its stability and solubility make it a versatile additive for various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with metal ions. The polyether chain provides multiple oxygen atoms that can donate electron pairs to metal ions, forming stable complexes. The ketone derivative also contributes to the coordination by providing additional binding sites. This coordination can influence the reactivity and solubility of the metal ions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar to the polyether chain in the compound but lacks the methoxy groups and ketone derivative.
Crown ethers: Cyclic polyethers that can also coordinate with metal ions but have a different structure and binding properties.
2,2,6,6-Tetramethyl-4-piperidone: The precursor to the ketone derivative in the compound, used in various organic synthesis reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a flexible polyether chain with a ketone derivative and its ability to coordinate with strontium ions. This combination provides a versatile platform for various applications, from coordination chemistry to drug delivery.
This detailed article provides a comprehensive overview of the compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C32H60O9Sr |
|---|---|
Molekulargewicht |
676.4 g/mol |
IUPAC-Name |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7-;; |
InChI-Schlüssel |
HSFNENSNZGKQFG-ZJCTYWPYSA-L |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



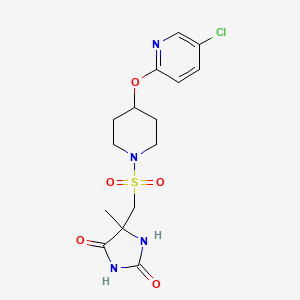

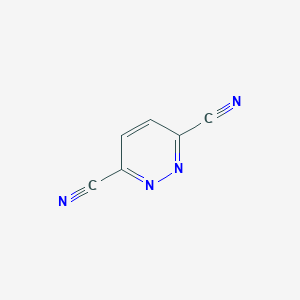
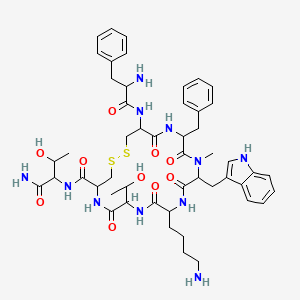

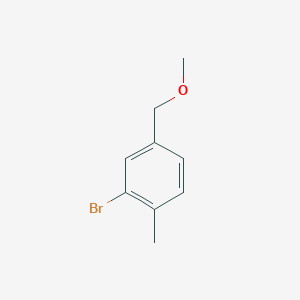



![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)


